molecular formula C7H5Cl2FO B1451232 3,6-Dichloro-2-fluorobenzyl alcohol CAS No. 916420-68-3

3,6-Dichloro-2-fluorobenzyl alcohol

Cat. No.: B1451232
CAS No.: 916420-68-3
M. Wt: 195.01 g/mol
InChI Key: VGTKYVUXLJVEPF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzyl alcohol is a chemical compound that belongs to the class of benzyl alcohols. It is a colorless liquid with a molecular formula of C7H6Cl2FO and a molecular weight of 201.03 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 3,6-Dichloro-2-fluorobenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 3,6-dichloro-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 1-2 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,6-Dichloro-2-fluorobenzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 3,6-dichloro-2-fluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: The compound can be reduced to form 3,6-dichloro-2-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted benzyl alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dichloro-2-fluorobenzyl alcohol is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-fluorobenzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity . Additionally, it can form stable complexes with proteins, altering their structure and function . The specific pathways involved depend on the biological system and the target molecules.

Comparison with Similar Compounds

3,6-Dichloro-2-fluorobenzyl alcohol can be compared with other similar compounds, such as:

    3,5-Dichloro-2-fluorobenzyl alcohol: Similar structure but with different chlorine substitution pattern, leading to variations in reactivity and biological activity.

    2,4-Dichloro-3-fluorobenzyl alcohol: Another isomer with different substitution pattern, affecting its chemical and physical properties.

    3,6-Dichloro-2-fluorobenzaldehyde: The oxidized form of this compound, used as an intermediate in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with biological molecules .

Properties

IUPAC Name

(3,6-dichloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKYVUXLJVEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289901
Record name 3,6-Dichloro-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-68-3
Record name 3,6-Dichloro-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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